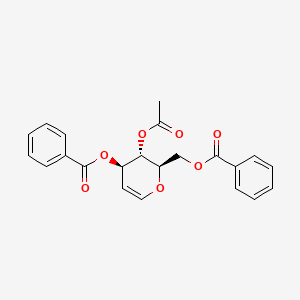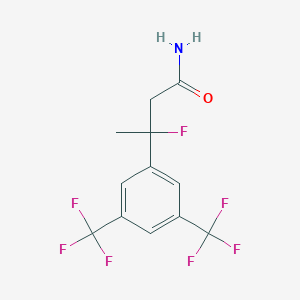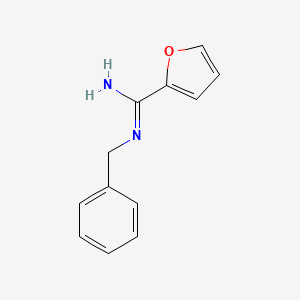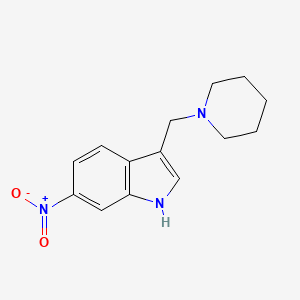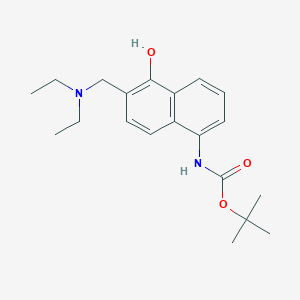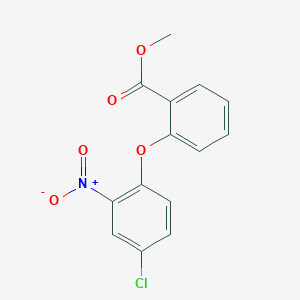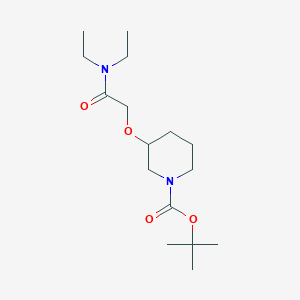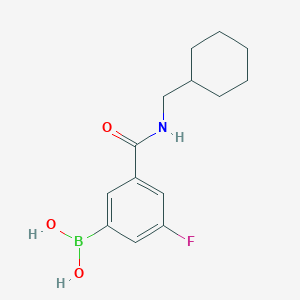
5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid is a boronic acid derivative with the molecular formula C14H19BFNO3. This compound is known for its unique chemical structure, which includes a boronic acid group, a fluorine atom, and a cyclohexylmethylcarbamoyl group attached to a benzene ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Cyclohexylmethylcarbamoyl Group: This step involves the reaction of the intermediate compound with cyclohexylmethylamine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carbamoyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Boronic esters, borates
Reduction: Borane derivatives
Substitution: Substituted aromatic compounds
科学研究应用
5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid has several scientific research applications, including:
作用机制
The mechanism of action of 5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and protein-ligand binding studies . The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and interactions with biological targets .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group instead of the cyclohexylmethylcarbamoyl and fluorine groups.
3-Fluorophenylboronic Acid: Similar to 5-Cyclohexylmethylcarbamoyl-3-fluorobenzeneboronic acid but lacks the cyclohexylmethylcarbamoyl group.
Cyclohexylboronic Acid: Contains a cyclohexyl group but lacks the fluorine and carbamoyl groups.
Uniqueness
This compound is unique due to its combination of a boronic acid group, a fluorine atom, and a cyclohexylmethylcarbamoyl group. This unique structure imparts specific chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it valuable for various scientific research applications .
属性
IUPAC Name |
[3-(cyclohexylmethylcarbamoyl)-5-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO3/c16-13-7-11(6-12(8-13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h6-8,10,19-20H,1-5,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEHLWBETDBHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NCC2CCCCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
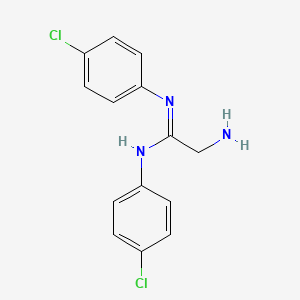
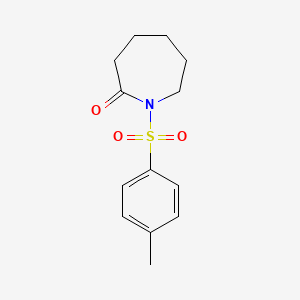
![4-[Dimethylamino(methylsulfanyl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B8040651.png)
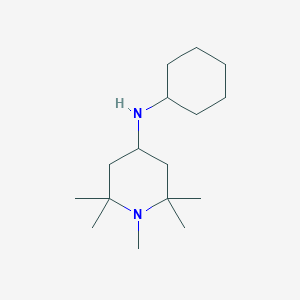
![5,7-Di(piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8040663.png)
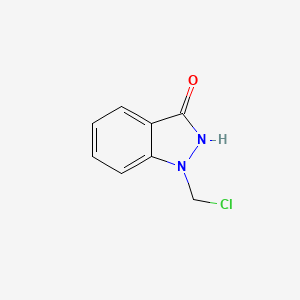
![N-cyclohexyl-N'-[3-(cyclohexylamino)propyl]-N'-methylpropane-1,3-diamine](/img/structure/B8040666.png)
